NSCLC Antiproliferative Activity: 4-(Difluoromethyl)quinolin-2-ol (DFIQ) vs. Untreated Control in A549 Cells
DFIQ (4-(difluoromethyl)quinolin-2-ol) demonstrates time-dependent antiproliferative activity against A549 non-small cell lung cancer cells, with IC₅₀ values decreasing from 4.16 μM at 24 h to 2.31 μM at 48 h [1]. This represents a 44.5% reduction in IC₅₀ with extended exposure. Comparative in vivo efficacy was validated in a zebrafish xenograft model, where DFIQ induced tumor cell death at concentrations that did not produce overt toxicity [1]. No equivalent IC₅₀ data in A549 cells are reported for 4-(trifluoromethyl)quinolin-2-ol or 4-methylquinolin-2-ol, highlighting a data gap for analog substitution.
| Evidence Dimension | Antiproliferative potency (IC₅₀) in A549 NSCLC cells |
|---|---|
| Target Compound Data | 4.16 μM (24 h); 2.31 μM (48 h) |
| Comparator Or Baseline | Untreated control (baseline viability = 100%) |
| Quantified Difference | 44.5% reduction in IC₅₀ from 24 h to 48 h |
| Conditions | A549 human NSCLC cell line; DFIQ treatment; viability assessed at 24 h and 48 h |
Why This Matters
Time-dependent potency improvement enables dose scheduling flexibility in preclinical oncology studies; selection of non-fluorinated or -CF₃ analogs would require de novo activity validation due to absence of comparable published IC₅₀ data in this assay system.
- [1] Huang HW, Bow YD, Wang CY, et al. DFIQ, a novel quinoline derivative, shows anticancer potential by inducing apoptosis and autophagy in NSCLC cell and in vivo zebrafish xenograft models. Cancers (Basel). 2020;12(5):1348. View Source
